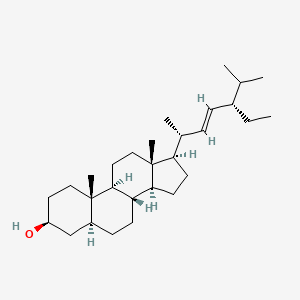

Stigmast-22E-en-3beta-ol

Descripción

Contextualizing Stigmast-22E-en-3beta-ol as a Natural Product and Phytosterol

Stigmast-22E-en-3beta-ol is a naturally occurring steroid alcohol, classified as a phytosterol due to its plant-based origins. wikipedia.orgcymitquimica.com Phytosterols (B1254722) are structurally analogous to cholesterol and are vital components of plant cell membranes, where they modulate membrane fluidity and permeability. wikipedia.orgcymitquimica.com The chemical structure of Stigmast-22E-en-3beta-ol is characterized by a stigmastane (B1239390) skeleton, which is a cholestane (B1235564) framework with an ethyl group at the C24 position. It is a 3-beta-sterol, meaning the hydroxyl group at the third carbon position is in the beta orientation. nih.gov This compound is also known by synonyms such as Dictyosterol and (22E)-5alpha-stigmast-22-en-3beta-ol. nih.gov

This phytosterol has been isolated from a variety of natural sources, including the slime mold Dictyostelium discoideum, various plants like Clerodendrum chinense and Zea mays, and certain fungi. nih.govnih.gov Its presence is not limited to terrestrial organisms; it has also been identified in marine life.

Below is a table summarizing the key chemical properties of Stigmast-22E-en-3beta-ol.

| Property | Value |

| Molecular Formula | C29H50O |

| Molecular Weight | 414.7 g/mol |

| IUPAC Name | (3S,5S,8R,9S,10S,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |

| Synonyms | Dictyosterol, (22e)-5alpha-stigmast-22-en-3beta-ol |

| CAS Number | 5283650 |

| Source: PubChem CID 5283650 nih.gov |

Significance of Stigmast-22E-en-3beta-ol in Plant and Microbial Metabolism

In plants, Stigmast-22E-en-3beta-ol, like other phytosterols, is a crucial precursor for the biosynthesis of certain hormones. researchgate.net While its specific biological roles are still under investigation, it is understood to be an integral part of plant physiology. scielo.brsabraojournal.org For instance, fluctuations in the ratio of sitosterol (B1666911) to stigmasterol (B192456) (a closely related phytosterol) have been observed in plants under environmental stress, suggesting a role for these compounds in adaptation mechanisms. mdpi.com

In the microbial world, sterols such as Stigmast-22E-en-3beta-ol are also of significant interest. The study of microbial sterol profiles, or "sterolomics," is a growing field in chemical biology that provides insights into the biosynthesis, phylogeny, and potential for drug discovery in microorganisms. mdpi.comresearchgate.net For example, the isolation of Δ22-stigmasten-3beta-ol from the slime mold Dictyostelium discoideum highlights the presence and potential metabolic functions of this compound in non-plant eukaryotes. nih.gov Some endophytic fungi, which live within plant tissues, have been found to produce a variety of secondary metabolites, including sterols like (22E,24R)-Stigmasta-5,7,22-trien-3β-ol, a derivative of stigmasterol. scispace.com

Overview of Current Academic Research Trajectories for Stigmast-22E-en-3beta-ol

Current research on Stigmast-22E-en-3beta-ol and related phytosterols is multifaceted. One major area of investigation is its potential as a bioactive compound. Studies have explored a range of biological activities, including antimicrobial and anti-inflammatory properties. researchgate.net For example, the isolated compound has demonstrated antimicrobial activity. researchgate.net

Another significant research avenue is the chemical synthesis and modification of Stigmast-22E-en-3beta-ol and its derivatives. conicet.gov.ar Researchers are exploring methods to synthesize analogs of brassinosteroids, a class of plant hormones, using stigmasterol as a starting material. researchgate.net These synthetic efforts aim to create novel compounds with potentially enhanced biological activities.

Furthermore, the field of metabolomics is increasingly being applied to understand the roles of phytosterols in biological systems. mdpi.comfrontiersin.org By profiling the complete set of small-molecule metabolites, including sterols, in an organism under different conditions, researchers can gain a deeper understanding of metabolic pathways and their regulation. sabraojournal.orgmdpi.com This approach is crucial for elucidating the precise functions of compounds like Stigmast-22E-en-3beta-ol in both plant and microbial contexts.

Structure

3D Structure

Propiedades

Fórmula molecular |

C29H50O |

|---|---|

Peso molecular |

414.7 g/mol |

Nombre IUPAC |

(3S,5S,8R,9S,10S,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,19-27,30H,7,10-18H2,1-6H3/b9-8+/t20-,21-,22+,23+,24+,25-,26+,27+,28+,29-/m1/s1 |

Clave InChI |

CSVWWLUMXNHWSU-OYQPQXIVSA-N |

SMILES |

CCC(C=CC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)C(C)C |

SMILES isomérico |

CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C |

SMILES canónico |

CCC(C=CC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)C(C)C |

Sinónimos |

dictyosterol |

Origen del producto |

United States |

Biosynthesis and Biotransformation of Stigmast 22e En 3beta Ol

Precursor Metabolism in Stigmast-22E-en-3beta-ol Synthesis

The journey to synthesizing Stigmast-22E-en-3beta-ol begins with precursor molecules that are fundamental to sterol production in plants. The biosynthesis of this compound is a complex, multi-step process that originates from the mevalonate (B85504) pathway. mdpi.comnih.gov This pathway generates 2,3-oxidosqualene (B107256), a common precursor for all sterols and triterpenoids. mdpi.comfrontiersin.org

In higher plants, the cyclization of 2,3-oxidosqualene is a critical branching point. nih.gov It is primarily converted to cycloartenol (B190886) by the enzyme cycloartenol synthase (CAS). frontiersin.orgnih.govwikipedia.org Cycloartenol serves as the primary precursor for the synthesis of most plant sterols, including stigmasterol (B192456). nih.govwikipedia.orgresearchgate.net While cycloartenol is the main route, some studies have shown that a parallel pathway involving lanosterol (B1674476) as a precursor can also exist in plants like Arabidopsis. pnas.orgresearchgate.net However, the cycloartenol pathway is considered the mandatory route for phytosterol biosynthesis in plants. frontiersin.org

From cycloartenol, the pathway to stigmasterol involves a series of modifications. Key branch-point enzymes, sterol side chain reductase 2 (SSR2) and sterol methyl transferase 1 (SMT1), act on cycloartenol. frontiersin.orgnih.gov SMT1 catalyzes the alkylation of cycloartenol, a crucial step that directs the carbon flow towards the production of plant-specific sterols like β-sitosterol and stigmasterol. nih.govtdx.cat

Enzymatic Pathways Governing Stigmast-22E-en-3beta-ol Biogenesis

A series of specific enzymes orchestrate the conversion of precursors into Stigmast-22E-en-3beta-ol. Following the initial steps from cycloartenol, the pathway involves several key enzymatic reactions.

The conversion of cycloartenol to various phytosterols (B1254722) requires multiple enzymatic steps, including demethylations, isomerizations, and reductions. A critical enzyme family in the latter stages of 24-ethylsterol biosynthesis is the sterol methyltransferase 2 (SMT2). SMT2 is responsible for the second methylation at the C24 position, leading to the formation of 24-ethylsterols like β-sitosterol. mdpi.com

The final and definitive step in the biosynthesis of Stigmast-22E-en-3beta-ol is the conversion of its immediate precursor, β-sitosterol. tdx.cat This reaction is catalyzed by the enzyme sterol C22-desaturase, which belongs to the cytochrome P450 family, specifically CYP710A. frontiersin.orgtdx.catresearchgate.net This enzyme introduces a double bond at the C-22 position of the sterol side chain, transforming β-sitosterol into stigmasterol. mdpi.comnih.govfrontiersin.org The activity of C22-desaturase is a key determinant of the ratio between β-sitosterol and stigmasterol in plant tissues. nih.govtdx.cat

Table 1: Key Enzymes in Stigmast-22E-en-3beta-ol Biosynthesis

| Enzyme | Abbreviation | Function | Precursor | Product |

| Cycloartenol synthase | CAS | Cyclization of 2,3-oxidosqualene | 2,3-Oxidosqualene | Cycloartenol |

| Sterol methyltransferase 1 | SMT1 | First methylation at C24 | Cycloartenol | 24-Methylene cycloartanol |

| Sterol methyltransferase 2 | SMT2 | Second methylation at C24 | 24-Methylene lophenol | 24-Ethylidene lophenol |

| Sterol C22-desaturase | CYP710A | Introduces double bond at C22 | β-Sitosterol | Stigmast-22E-en-3beta-ol |

This table provides a simplified overview of the key enzymatic steps.

Genetic Regulation of Stigmast-22E-en-3beta-ol Biosynthetic Enzymes

The expression of genes encoding the enzymes for Stigmast-22E-en-3beta-ol biosynthesis is tightly regulated, although our understanding of this regulation is still developing. wsu.edu While the structural genes and enzymes are well-characterized in model plants like Arabidopsis thaliana, the regulatory networks that control their expression are less understood compared to other eukaryotes. wsu.edu

Research has identified some candidate regulatory proteins. For instance, the basic helix-loop-helix (bHLH) protein, bHLH93, has been identified as a potential transcriptional regulator of phytosterol metabolism. wsu.edu Mutants of bHLH93 show significant changes in isoprenoid metabolism, including a decrease in phytosterols. wsu.edu

The genes encoding sterol C22-desaturase (CYP710A) are responsive to various stimuli, including phytohormones and environmental stresses. frontiersin.org For example, pathogenic bacteria and reactive oxygen species have been shown to stimulate the biosynthesis of stigmasterol in Arabidopsis. frontiersin.org Furthermore, the expression of CYP710A1, a key gene for stigmasterol production in Arabidopsis, is known to be regulated by developmental cues and stress conditions. frontiersin.org In tomato, the expression of the sterol C22-desaturase gene increases during ripening, corresponding to an increase in stigmasterol levels. researchgate.net The study of biosynthetic gene clusters is also a promising approach to better understand the structural arrangement and regulation of genes involved in phytosterol metabolic pathways. nih.gov

Microbial Biotransformation of Stigmast-22E-en-3beta-ol and Related Sterols

Microorganisms are capable of transforming Stigmast-22E-en-3beta-ol and other sterols into a variety of other compounds. This biotransformation is a key process in the industrial production of valuable steroid precursors. researchgate.net Various microorganisms, including bacteria and fungi, can degrade or modify the structure of sterols. tandfonline.com

Microbial transformation of sterols can involve reactions such as oxidation, reduction, hydrolysis, and ester formation. ndl.gov.in For example, some microbes can cleave the side chain of sterols, a critical step in the production of steroid hormones. tandfonline.com Rhizopus nigricans is known to hydroxylate progesterone, a product that can be derived from stigmasterol, to 11α-Hydroxyprogesterone. ndl.gov.in

The bacterium Moraxella oviswas can utilize rice bran oil and selectively degrade phytosterols, including stigmasterol, to produce compounds like androst-4-ene-3,17-dione, androsta-1,4-diene-3,17-dione, testosterone, and estrone. frontiersin.org The ability of microorganisms to transform phytosterols is being harnessed through genetic modification and metabolic engineering to improve the efficiency of producing steroid intermediates for the pharmaceutical industry. researchgate.net

Table 2: Examples of Microbial Biotransformation of Sterols

| Microorganism | Sterol Substrate | Transformation Product(s) |

| Rhizopus nigricans | Progesterone (derived from Stigmasterol) | 11α-Hydroxyprogesterone |

| Corynebacterium simplex | Cortisol, Cortisone | Prednisolone, Prednisone |

| Moraxella oviswas | Phytosterols (including Stigmasterol) | Androst-4-ene-3,17-dione, Testosterone, Estrone |

This table provides examples of microbial transformations of sterols and their derivatives.

Stigmast-22E-en-3beta-ol Catabolism and Degradation Pathways

The breakdown of Stigmast-22E-en-3beta-ol can occur through various pathways, both within the organisms that produce it and in the environment. In plants, free stigmasterol levels can be managed by converting it into conjugated forms like steryl esters and steryl glucosides. nih.govnih.gov

The degradation of phytosterols can also be initiated by oxidation. researchgate.net The double bonds and hydroxyl group in the structure of stigmasterol make it susceptible to oxidation, which can be influenced by factors like temperature. researchgate.net The primary oxidation products of stigmasterol are a range of oxidized derivatives. researchgate.net For instance, heating stigmasterol can lead to the formation of products like 7-ketostigmasterol, 5,6β-epoxy, and 7β-hydroxy derivatives. researchgate.net

In the environment, microorganisms play a significant role in the degradation of sterols. tandfonline.com Improper storage of oilseeds, for example, can lead to the degradation of phytosterols due to fungal activity. researchgate.netmdpi.com An anaerobic degradation pathway for stigmasterol has been identified in the bacterium Sterolibacterium denitrificans. This pathway involves a desaturase that oxidizes an intermediate to a conjugated diene, allowing for subsequent hydroxylation and breakdown of the side chain. nih.gov The half-life of stigmasterol in certain biological contexts, such as in chylomicrons in human plasma, has been measured to be around 15 minutes, indicating a relatively rapid turnover. nih.gov

Occurrence, Distribution, and Ecological Context of Stigmast 22e En 3beta Ol

Phytochemical Abundance of Stigmast-22E-en-3beta-ol in Specific Plant Families

Stigmast-22E-en-3beta-ol, commonly known as stigmasterol (B192456), is a prominent phytosterol found in numerous plant species. wikipedia.org It is particularly abundant in the oils and fats of various plants. Notable examples include soybeans, rapeseed, and calabar bean. wikipedia.orgnih.gov This compound is a key constituent of many vegetables, legumes, nuts, and seeds. wikipedia.orgnih.gov

The concentration of stigmasterol can vary significantly among different plant sources and even within different parts of the same plant. For instance, edible oils generally contain higher amounts of this phytosterol compared to vegetables. wikipedia.org In the family Fabaceae, soybeans are a significant source of stigmasterol. wikipedia.orgnih.gov Within the Brassicaceae family, rapeseed is recognized for its stigmasterol content, which co-occurs with the structurally similar brassicasterol (B190698). nih.govnih.gov Research has also identified its presence in the Verbenaceae family, specifically in Clerodendrum viscosum. researchgate.net Furthermore, it has been isolated from plants in the Meliaceae and Fabaceae families. researchgate.net

Below is a table summarizing the occurrence of Stigmast-22E-en-3beta-ol in various plant families and species:

| Family | Species | Common Name | Plant Part/Product |

| Fabaceae | Glycine max | Soybean | Oil, Seeds wikipedia.orgnih.gov |

| Fabaceae | Physostigma venenosum | Calabar bean | Bean |

| Fabaceae | Aeschynomene uniflora | Aerial Part researchgate.net | |

| Brassicaceae | Brassica napus | Rapeseed | Oil wikipedia.orgnih.gov |

| Verbenaceae | Clerodendrum viscosum | Whole Plant researchgate.net | |

| Guttiferae | Garcinia brevipedicellata | ||

| Meliaceae | Lansium domesticum | Bark researchgate.net | |

| Capparaceae | Capparis ovata | researchgate.net |

This table is not exhaustive and represents examples of plants where Stigmast-22E-en-3beta-ol has been identified.

Mycological Presence and Distribution of Stigmast-22E-en-3beta-ol

Stigmast-22E-en-3beta-ol and its derivatives are also found in the fungal kingdom. For example, the endophytic fungus Aspergillus terreus, isolated from the roots of Carthamus lanatus, produces (22E,24R)stigmasta-5,7,22-trien-3-β-ol. nih.gov Additionally, the edible oyster mushroom, Pleurotus ostreatus, has been shown to contain Stigmasta-5,22-dien-3-ol acetate. nih.gov Ergosterol (B1671047), a related sterol, is a primary component in the cell membranes of many fungi, and its derivatives, such as ergosterol peroxide, have been isolated from various mushroom species. researchgate.net The presence of brassicasterol has been noted in the Trichophyton group of dermatophytes, distinguishing them from other fungi. taylorandfrancis.com

The following table indicates the presence of Stigmast-22E-en-3beta-ol and related sterols in different fungal species:

| Fungal Species | Compound | Source/Note |

| Aspergillus terreus | (22E,24R)stigmasta-5,7,22-trien-3-β-ol | Endophytic fungus from Carthamus lanatus roots nih.gov |

| Pleurotus ostreatus | Stigmasta-5,22-dien-3-ol, acetate | Edible oyster mushroom nih.gov |

| Trichaptum pargamenus | Ergosterol, Fungisterol | |

| Inonotus obliquus | Ergosterol | Chaga mushroom sciopen.com |

Stigmast-22E-en-3beta-ol in Marine Organisms and Algae

The distribution of Stigmast-22E-en-3beta-ol extends to the marine environment, where it has been identified in various organisms and algae. Brassicasterol, a closely related C28 sterol, is synthesized by several unicellular algae (phytoplankton) and is often used as a biomarker for marine algal matter in environmental studies. caymanchem.comwikipedia.org Stigmasterol has been found in seaweed. mdpi.com

The invasive coral species Tubastraea tagusensis and Tubastraea coccinea have been shown to produce a variety of sterols, including stigmasta-5,22E-dien-3β-ol. scielo.br The presence of these compounds may play a role in the ability of these species to establish themselves in new environments. scielo.br Furthermore, studies on marine diatoms like Phaeodactylum tricornutum have explored the manipulation of sterol pathways, which can alter the levels of brassicasterol and other sterols. nih.gov

Ecological Roles of Stigmast-22E-en-3beta-ol in Interspecies Interactions

Stigmast-22E-en-3beta-ol plays several crucial roles in the ecological interactions of the organisms that produce it. In plants, phytosterols (B1254722), including stigmasterol, are fundamental components of cell membranes, where they regulate fluidity and permeability. iastate.edu This function is vital for plant responses to stress. iastate.edu Stigmasterol is biosynthetically derived from the desaturation of β-sitosterol, and the ratio between these two sterols can impact membrane functions and the activity of membrane-bound proteins involved in signaling. mdpi.com

The compound can also act as a precursor for the synthesis of other biologically active molecules. wikipedia.org In some insects, phytosterols can serve as oviposition stimulants. researchgate.net In the context of plant defense, the accumulation of stigmasterol has been observed in Arabidopsis plants in response to inoculation with the pathogenic bacterium Pseudomonas syringae. mdpi.com The levels of stigmasterol induced by the pathogen are comparable to the increase in total salicylic (B10762653) acid, a key signaling molecule in plant defense, suggesting a significant role for stigmasterol in the plant's metabolic response to pathogen attack. mdpi.com In marine environments, the release of secondary metabolites, including sterols, by organisms like the coral Tubastraea is hypothesized to be a mechanism of interference competition and interspecific aggression. scielo.br

Environmental Factors Influencing Stigmast-22E-en-3beta-ol Accumulation

The accumulation of Stigmast-22E-en-3beta-ol in organisms is influenced by a variety of environmental factors. mdpi.com In plants, stressors such as temperature, light, and water availability can alter the content of secondary metabolites, including phytosterols. mdpi.com For example, high temperatures have been shown to increase the total sterol content in soybean seeds. mdpi.com However, the response can be species-specific, as in sunflower seeds, heat stress increased β-sitosterol and campesterol (B1663852) levels while the amount of stigmasterol remained unchanged. mdpi.com

The distribution and growth of medicinal plants, and consequently their chemical composition, are dependent on geographical location, climate, and soil conditions. frontiersin.org A study on Schisandra sphenanthera found that temperature and precipitation were major drivers of the accumulation patterns of its secondary metabolites. frontiersin.org Similarly, research on Ophiocordyceps sinensis revealed that environmental factors such as annual mean precipitation, pH, temperature, and altitude significantly influence its metabolite composition, particularly lipids and organic acids. nih.gov These findings underscore the complex interplay between the environment and the biosynthesis and accumulation of natural products like Stigmast-22E-en-3beta-ol. mdpi.comnih.gov

Advanced Analytical Methodologies for Stigmast 22e En 3beta Ol Research

Chromatographic Separation Techniques for Stigmast-22E-en-3beta-ol Isolation and Profiling

Chromatographic techniques are fundamental for the isolation and quantitative analysis of Stigmast-22E-en-3beta-ol and related phytosterols (B1254722) from complex natural matrices. These methods leverage differential partitioning of analytes between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of thermally labile and non-volatile compounds like phytosterols. usask.ca It operates at room temperature, which preserves the integrity of the analyte and often eliminates the need for chemical derivatization. agriculturejournals.cz Reverse-phase (RP-HPLC) is the most common mode used for sterol analysis.

Several RP-HPLC methods have been developed for the determination of stigmasterol (B192456). nih.govinnovareacademics.in A simple and rapid method utilized a C18 column with an isocratic mobile phase of acetonitrile (B52724) and aqueous acetic acid, achieving a sharp peak for stigmasterol with a retention time of approximately 3.17 minutes. nih.gov The development of methods for simultaneous analysis of multiple phytosterols is also common, employing mobile phases such as acetonitrile, ethanol, and water mixtures. innovareacademics.in The use of monolithic columns, which have a porous structure, allows for efficient separation with low back pressure even at high mobile phase flow rates. rsc.org HPLC with electrochemical detection (HPLC-ECD) has also been developed for the simultaneous determination of serum phytosterols without a derivatization step. rsc.org

Table 1: Examples of HPLC Methods for Stigmasterol Analysis

| Stationary Phase (Column) | Mobile Phase | Flow Rate | Detection | Analyte Retention Time (min) | Source |

|---|---|---|---|---|---|

| Qualisil Gold C18 (250×4.6 mm, 5 µm) | Acetonitrile:Ethanol:Water (85:14:1 v/v/v) | 1 ml/min | UV at 202 nm | Not specified | innovareacademics.in |

| Not specified (C18) | Acetonitrile and Acetic Acid in Water (75:25% v/v) | Not specified | UV at 210 nm | 3.17 | nih.gov |

| Monolithic Column | Optimized based on polarity, flow rate, and temperature | Not specified | Not specified | Not specified | rsc.org |

| Zorbax Eclipse Plus C18 (150 x 4.6 mm, 5 μm) | Water:Methanol:Phosphoric acid:Acetic acid:Acetonitrile (50:30:0.05:0.05:20 v/v) | 1 ml/min | UV at 352 nm | Not specified | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the profiling of phytosterols. nih.gov Analysis by GC-MS typically involves saponification of the sample, extraction of the unsaponifiable matter with a solvent like n-hexane, followed by direct analysis. usask.ca Due to the low volatility of phytosterols, a derivatization step is often employed to enhance volatization, improve peak shape, and stabilize these thermally labile compounds. usask.ca The most common derivatization involves converting the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether. usask.ca

Identification of compounds is achieved by comparing their retention times with those of standards and matching their mass spectra against established libraries such as the National Institute of Standard and Technology (NIST) library. usask.capharmascholars.com GC-MS has been successfully used to identify stigmasterol and other phytosterols in a variety of matrices, including seed oils, plant leaves, and callus cultures. nih.govscialert.netinnovareacademics.in For instance, GC-MS analysis of Apiaceae family seed spices identified β-sitosterol and stigmasterol as the most dominant sterols. nih.gov Similarly, it was used to identify stigmasterol in the methanolic leaf extract of Cassia angustifolia. innovareacademics.in

Table 2: Examples of GC-MS Applications for Stigmasterol Profiling

| Sample Matrix | Derivatization | GC Column Type | Key Findings | Source |

|---|---|---|---|---|

| Apiaceae Seed Spices | Not specified | Not specified | β-sitosterol and stigmasterol were the most dominant sterols. | nih.gov |

| Datura stramonium leaves and callus | Not specified | Not specified | Identified β-sitosterol, stigmasterol, and campesterol (B1663852) as common sterols. | scialert.net |

| Canola and Palm Oil Distillate | None (after saponification) | Not specified | Stigmasterol and 4,22-stigmastadiene-3-one were identified in palm distillate. | usask.ca |

| Cassia angustifolia Leaf Extract | None (methanolic extract) | DB-5 ms | Identified Stigmasta-5,22-dien-3-ol, (3.beta.,22E)- (stigmasterol). | innovareacademics.in |

Supercritical Fluid Chromatography (SFC) is an emerging preparative and analytical technique that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the mobile phase. mdpi.comchromatographyonline.com This method is considered a "greener" alternative to HPLC as it significantly reduces the consumption of organic solvents. uva.es The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiency compared to HPLC. uva.es

SFC is particularly well-suited for the analysis and purification of lipids and other natural products. mdpi.com It can be performed at low temperatures, enabling the analysis of thermally labile compounds without the need for derivatization. uva.es The technique has proven highly effective for chiral separations, a significant advantage in the pharmaceutical industry. chromatographyonline.com While specific applications for Stigmast-22E-en-3beta-ol are not widely documented, the principles of SFC make it an excellent candidate for the profiling and purification of complex sterol mixtures, including the separation of closely related isomers. mdpi.com The hyphenation of SFC with mass spectrometry (SFC-MS) further enhances its analytical power, providing both separation and identification capabilities for a wide range of metabolites. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) in Stigmast-22E-en-3beta-ol Analysis

Quantitative Determination of Stigmast-22E-en-3beta-ol in Biological and Environmental Matrices

The accurate quantification of Stigmast-22E-en-3beta-ol in various samples is essential for assessing environmental contamination and understanding its presence in living organisms. Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for this purpose, often requiring a derivatization step to increase the volatility of the sterol.

In environmental analysis, studies have focused on quantifying sterols in sediment and soil as indicators of organic matter sources and pollution. For instance, the analysis of sterols in reservoir sediments provides insights into sewage contamination. A study on the Guanting Reservoir utilized GC-MS to identify and quantify seven different sterols, including the closely related (3β, 22E)-stigmasta-5, 22-dien-3-ol (stigmasterol). The method involved extraction of the sediment samples followed by GC-MS analysis, which allowed for the determination of sterol concentrations. semanticscholar.org

Similarly, research on the liposoluble components in the rhizosphere soils of Panax notoginseng employed GC-MS to identify and quantify a range of compounds, including stigmasta-5,22-dien-3-ol. This study highlighted differences in the concentration of this sterol between cultivated and uncultivated soils, demonstrating the impact of agricultural practices on the soil's chemical profile. rsc.org The U.S. Environmental Protection Agency (EPA) has also developed Method 1698, which uses high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) for the determination of steroids and hormones in water, soil, sediment, and biosolids. This method involves solvent extraction, cleanup, and derivatization of the analytes for sensitive quantification.

In biological matrices, the quantitative analysis of Stigmast-22E-en-3beta-ol and related phytosterols is often part of a broader analysis of lipid profiles. For example, the chemical composition of propolis from different regions of Iran was analyzed using GC-MS. This analysis identified various compounds, including (3α,4α)-4-Methyl-stigmast-22-en-3-ol, and reported their relative abundance in the extracts. nih.gov While this provides semi-quantitative data, fully quantitative methods often involve the use of an internal standard. For the analysis of phytosterols in various foods and plant oils, GC-MS/MS with multiple reaction monitoring (MRM) can provide a reliable method for simultaneous confirmation and quantification. usask.ca

Below is a table summarizing the findings from a study on sterol concentrations in the sediments of the Guanting Reservoir.

| Sampling Point | Stigmasterol Concentration (μg g⁻¹) |

| G1 | 0.98 |

| G2 | 0.23 |

| G3 | 1.34 |

| G4 | 0.36 |

| G5 | 0.37 |

| G6 | 0.53 |

| G7 | 0.29 |

| G8 | 0.17 |

| G9 | 0.18 |

| G10 | 0.23 |

| G11 | 0.35 |

| G12 | 0.27 |

| G13 | 0.19 |

| G14 | 0.13 |

| G15 | 0.12 |

| G16 | 0.11 |

| G17 | 0.10 |

| G18 | 0.10 |

| S1 | 0.25 |

| S2 | 0.45 |

| S3 | 0.28 |

| S4 | 0.22 |

| S5 | 0.19 |

| S6 | 0.14 |

| S7 | 0.12 |

| Data adapted from a study on sedimentary sterols in the Guanting Reservoir. semanticscholar.org |

Hyphenated Techniques for Comprehensive Stigmast-22E-en-3beta-ol Metabolomics

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a functional readout of the physiological state. Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for the comprehensive analysis required in metabolomics. semanticscholar.org Techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are particularly powerful for profiling metabolites, including Stigmast-22E-en-3beta-ol and its derivatives. jsbms.jp

LC-MS/MS is a widely used platform for both targeted and untargeted metabolomics. nih.gov In a targeted approach, specific metabolites are quantified, often using techniques like selected reaction monitoring (SRM). A feasibility study on polar metabolites from formalin-fixed, paraffin-embedded (FFPE) sarcoma tissues demonstrated that targeted LC/MS/MS could detect an average of 106 metabolites with high reproducibility. plos.org This approach could be applied to track specific metabolic pathways involving Stigmast-22E-en-3beta-ol. Untargeted metabolomics, on the other hand, aims to detect and identify as many metabolites as possible in a sample to discover novel biomarkers or metabolic alterations. jsbms.jp

GC-MS is another key technique in metabolomics, especially for the analysis of volatile and semi-volatile compounds like sterols after derivatization. nih.gov A study investigating the metabolism of phytosterols in rats used GC/MS to identify metabolites in fecal samples after oral administration of a phytosterol mixture that included stigmasterol. The analysis identified several metabolites, indicating that phytosterols undergo oxidation and side-chain cleavage in the large intestine. nih.gov This highlights the utility of GC-MS in elucidating the metabolic fate of compounds like Stigmast-22E-en-3beta-ol.

The integration of different analytical platforms can provide a more complete picture of the metabolome. For instance, combining LC-MS for broad metabolite profiling with mass spectrometry imaging (MSI) can visualize the spatial distribution of identified biomarker candidates within tissues, helping to understand their cellular and molecular functions. jsbms.jp

The table below outlines the types of hyphenated techniques and their applications in metabolomics research relevant to Stigmast-22E-en-3beta-ol.

| Hyphenated Technique | Application in Metabolomics | Potential for Stigmast-22E-en-3beta-ol Research |

| GC-MS | Analysis of volatile and semi-volatile metabolites, often after derivatization. Used for identifying and quantifying fatty acids, sterols, and amino acids. | Identification and quantification of Stigmast-22E-en-3beta-ol and its metabolites in biological fluids and tissues to study its metabolic pathways. nih.gov |

| LC-MS/MS | Broad profiling of polar and non-polar metabolites. Used for both targeted and untargeted metabolomics to identify biomarkers and study metabolic networks. nih.govplos.org | Comprehensive profiling of the metabolome in response to Stigmast-22E-en-3beta-ol administration to understand its systemic effects. |

| GC-MS/MS | Targeted analysis with high selectivity and sensitivity, particularly useful for quantifying low-abundance metabolites in complex matrices. usask.ca | Precise quantification of Stigmast-22E-en-3beta-ol and its specific metabolites for pharmacokinetic studies. |

| LC-MS-MSI | Integration of metabolite profiling with spatial distribution analysis in tissues, providing a link between metabolic changes and tissue morphology. jsbms.jp | To visualize the distribution of Stigmast-22E-en-3beta-ol and its metabolites within specific organs or tissues to understand its site of action. |

Biological Activities and Molecular Mechanisms of Stigmast 22e En 3beta Ol in Pre Clinical Models

In Vitro Modulatory Effects of Stigmast-22E-en-3beta-ol on Cellular Processes

The modulatory effects of Stigmast-22E-en-3beta-ol on key cellular activities are an emerging area of research. While comprehensive experimental data remains limited, initial studies and computational models provide insights into its potential biological roles.

Direct experimental evidence detailing the specific influence of pure Stigmast-22E-en-3beta-ol on cell proliferation and apoptosis in mammalian cell lines is not extensively documented in the current body of scientific literature. However, the broader class of sterols and their derivatives have been noted for possessing anti-tumor properties, which often involve the induction of apoptosis. mdpi.com For example, other complex sterols isolated from marine sources have demonstrated cytotoxicity and the ability to induce apoptosis in human cancer cell lines. mdpi.com While these findings suggest a potential area for investigation, specific studies confirming similar activities for Stigmast-22E-en-3beta-ol are needed.

The direct immunomodulatory actions of Stigmast-22E-en-3beta-ol on isolated immune cells such as macrophages and lymphocytes have not been extensively characterized through in vitro functional assays. Research into related compounds provides some context; for instance, various phytosterols (B1254722) and their oxygenated derivatives, like ergosterol (B1671047) peroxide, have been reported to possess immunomodulatory and anti-inflammatory properties. mdpi.comnih.gov Some sterols from marine soft corals have been shown to inhibit superoxide (B77818) anion generation and elastase release in human neutrophils, indicating a potential to modulate immune responses. mdpi.com However, dedicated studies are required to determine if Stigmast-22E-en-3beta-ol exerts similar effects and to elucidate the specific mechanisms involved in its interaction with immune cells.

In silico studies have provided the primary evidence for the anti-inflammatory potential of Stigmast-22E-en-3beta-ol. A network pharmacology study aimed at identifying treatments for Alzheimer's disease from natural compounds found in Dictyostelium discoideum identified Dictyosterol (Stigmast-22E-en-3beta-ol) as a promising bioactive molecule. nih.gov This computational analysis predicted that the compound targets key nodes within inflammatory pathways. nih.gov

The analysis suggested that Stigmast-22E-en-3beta-ol could interact with Prostaglandin-endoperoxide synthase 2 (PTGS2), more commonly known as Cyclooxygenase-2 (COX-2). nih.gov COX-2 is a critical enzyme in the synthesis of prostaglandins, which are key mediators of inflammation. The study also implicated its potential role in modulating inflammation-associated signaling cascades, such as the Tumor Necrosis Factor (TNF) and Interleukin-17 (IL-17) pathways, which are central to inflammatory responses. nih.gov These computational predictions highlight the compound's potential to exert anti-inflammatory effects by targeting well-established pro-inflammatory pathways. nih.gov

There is a lack of direct experimental data from biochemical and cellular assays (e.g., DPPH, ABTS, FRAP, or cellular ROS measurements) to quantify the antioxidant capacity of Stigmast-22E-en-3beta-ol. Generally, many phytosterols and related terpenoid compounds are recognized for their antioxidant properties. nih.govnih.gov For example, ergosterol peroxide, a structurally related sterol, is known to possess antioxidant activity. mdpi.com The in silico targeting of COX-2 by Stigmast-22E-en-3beta-ol could also be indirectly linked to antioxidant functions, as COX-2 activity is associated with the generation of reactive oxygen species (ROS) during inflammatory processes. nih.gov However, without direct experimental validation, the antioxidant potential of Stigmast-22E-en-3beta-ol remains theoretical.

Anti-inflammatory Pathways Targeted by Stigmast-22E-en-3beta-ol in Cellular Models

Molecular Interactions of Stigmast-22E-en-3beta-ol with Receptors and Enzymes

Computational and initial experimental studies have identified several potential molecular targets for Stigmast-22E-en-3beta-ol, suggesting it may interact with key receptors and enzymes involved in cellular signaling and metabolism.

Research has identified Stigmast-22E-en-3beta-ol as a ligand for nuclear receptors, which are critical in regulating gene expression. Studies have shown that the compound exhibits neurite outgrowth activity. jst.go.jpnih.gov This effect was linked to its function as an agonist for the Liver X Receptor (LXR), a nuclear receptor that plays a pivotal role in lipid metabolism and inflammation. jst.go.jpnih.gov Structure-activity relationship analyses revealed that the double bond between carbons 22 and 23 in the sterol side chain is essential for this bioactivity. jst.go.jpnih.gov

Furthermore, pharmacological databases, compiling information from various sources, have listed the Progesterone receptor as a potential molecular target for Stigmast-22E-en-3beta-ol. tcmsp-e.com Molecular docking studies performed in the context of Alzheimer's disease also predicted that Stigmast-22E-en-3beta-ol could bind to several disease-related targets, most notably COX-2, suggesting an inhibitory interaction. nih.gov Additionally, the Traditional Chinese Medicine Systems Pharmacology Database and Analysis Platform (TCMSP) associates the compound with Nuclear receptor coactivator 2, further supporting its role in modulating nuclear receptor signaling. oneanc.com

Interactive Table: Predicted and Observed Molecular Interactions of Stigmast-22E-en-3beta-ol

| Target Protein | Interaction Type | Method of Identification | Biological Context | Source(s) |

| Liver X Receptor (LXR) | Agonist | In Vitro Bioassay | Neurite Outgrowth | jst.go.jp, nih.gov |

| Progesterone Receptor (PR) | Potential Binding Target | Database Entry (DrugBank) | Hormone Signaling | tcmsp-e.com |

| Cyclooxygenase-2 (COX-2) | Potential Binding/Inhibition | Molecular Docking | Inflammation | nih.gov |

| Nuclear Receptor Coactivator 2 (NCOA2) | Associated Target | Database Entry (TCMSP) | Nuclear Receptor Signaling | oneanc.com |

Enzyme Modulation and Inhibition Kinetics of Stigmast-22E-en-3beta-ol

Stigmast-22E-en-3beta-ol, also known as brassicasterol (B190698), demonstrates specific interactions with several key enzymes, influencing vital metabolic and pathological pathways. A primary target is sterol Δ24-reductase, an enzyme within the mammalian cholesterol biosynthesis pathway. scientificlabs.co.uknih.gov Brassicasterol acts as a competitive inhibitor of this enzyme, with a determined inhibition constant (Kᵢ) of 42.7 μM. nih.govcaymanchem.com This inhibitory action disrupts the conversion of desmosterol (B1670304) to cholesterol, leading to the accumulation of the former. nih.govcaymanchem.com The mechanism is attributed to the structural similarity of phytosterols like brassicasterol to cholesterol, allowing them to compete for enzyme binding sites. scientificlabs.co.uk

Beyond cholesterol metabolism, brassicasterol exhibits inhibitory effects on other enzymes. It has been shown to possess considerable inhibitory properties against the human angiotensin-converting enzyme (ACE), a critical regulator of blood pressure. nih.gov In one study, brassicasterol at a concentration of 12.3 µg/mL achieved 91.2% inhibition of ACE activity. nih.gov The compound also inhibits the hemolytic activity of pneumolysin, a toxin produced by S. pneumoniae, without affecting the growth of the bacteria itself. caymanchem.com

In the context of neurodegenerative disease, brassicasterol's enzymatic modulation is complex. It has been found to directly, albeit slightly, increase the activity of both β-secretase and γ-secretase in purified membranes from both human SH-SY5Y neuroblastoma cells and mouse brains. researchgate.netmdpi.com This effect was observed without altering the gene expression or protein levels of the β-secretase enzyme, BACE1. researchgate.netjneurosci.org

Table 1: Enzyme Modulation by Stigmast-22E-en-3beta-ol (Brassicasterol)

| Target Enzyme | Effect | Model System | Key Findings |

|---|---|---|---|

| Sterol Δ24-reductase | Competitive Inhibition | Rat liver microsomes; Human cell lines (Caco-2, HL-60) | Kᵢ value of 42.7 μM; leads to accumulation of desmosterol. nih.govcaymanchem.com |

| Angiotensin-Converting Enzyme (ACE) | Inhibition | Human ACE (in vitro) | 91.2% inhibition at 12.3 µg/mL. nih.gov |

| Pneumolysin | Inhibition of hemolytic activity | S. pneumoniae (in vitro) | Inhibits toxin activity without affecting bacterial growth. caymanchem.com |

| β-secretase (BACE1) | Increased activity | Purified membranes (SH-SY5Y cells, mouse brains) | Activity increased to ~108.5% (cells) and ~106.6% (mouse brain). researchgate.netmdpi.com |

| γ-secretase | Increased activity | Purified membranes (SH-SY5Y cells, mouse brains) | Activity increased to ~108.2% (cells) and ~111.4% (mouse brain). researchgate.netmdpi.com |

Signal Transduction Pathways Affected by Stigmast-22E-en-3beta-ol

Stigmast-22E-en-3beta-ol and related phytosterols are recognized as modulators of various signal transduction pathways that govern fundamental cellular processes like proliferation, apoptosis, and differentiation. researchgate.netcaymanchem.com In plants, brassicasterol is a key component of brassinosteroid signaling, which regulates growth and development. mdpi.comnih.gov In mammalian systems, phytosterols can influence signaling by activating nuclear receptors such as the Liver X Receptor (LXR) and by affecting the production of second messengers like ceramide. researchgate.net

A significant area of research has been the effect of brassicasterol on cancer-related signaling. Studies have identified that it can exert anti-cancer effects, particularly in prostate cancer, through the dual targeting of the Androgen Receptor (AR) and the AKT signaling pathways. medchemexpress.commedchemexpress.cn This highlights its ability to interfere with multiple, interconnected signaling cascades that are crucial for cancer cell survival and proliferation.

Impact on Kinase Cascades (e.g., Akt/mTOR, MAPK, NF-κB)

The impact of Stigmast-22E-en-3beta-ol on kinase cascades is most notably documented in its targeting of the PI3K/Akt/mTOR pathway. researchgate.netmedchemexpress.commedchemexpress.cn In prostate cancer cells, brassicasterol has been shown to inhibit the AKT signaling pathway. medchemexpress.commedchemexpress.cn This inhibition is significant as the AKT cascade is a central regulator of cell survival, proliferation, and metabolism, and its downstream effector, mTOR, is frequently over-activated in cancer. In 3D organoid models of prostate cancer, brassicasterol demonstrated an inhibitory effect on AKT. medchemexpress.commedchemexpress.cn

Furthermore, a myristate ester of the related compound stigmast-5,22-dien-3β-ol was found to significantly downregulate the expression of Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB1) in SH-SY5Y neuroblastoma cells. researchgate.net NF-κB is a critical transcription factor that orchestrates inflammatory responses, and its inhibition is a key mechanism for anti-inflammatory agents. mdpi.com While direct modulation of the Mitogen-Activated Protein Kinase (MAPK) cascade by brassicasterol is less defined, the MAPK pathway is known to be a crucial signaling route for cellular responses to a wide array of stimuli and is often interconnected with PI3K/Akt and NF-κB signaling. frontiersin.orgnih.gov

Modulation of Gene Expression by Stigmast-22E-en-3beta-ol

Stigmast-22E-en-3beta-ol influences cellular function by directly modulating the expression of specific genes. In prostate cancer LNCaP cells, it was observed to downregulate the dihydrotestosterone (B1667394) (DHT)-induced expression of the androgen receptor (AR) and its target gene, prostate-specific antigen (PSA). medchemexpress.commedchemexpress.cn This demonstrates a direct interference with hormone-regulated gene transcription.

In a different biological context, studies on Atlantic salmon hepatocytes revealed that among several phytosterols tested, only brassicasterol led to a change in gene expression. ebi.ac.uk Specifically, it affected the expression of the nuclear receptors peroxisome proliferator-activated receptor-gamma (pparg) and retinoid X receptor (rxr), which are key regulators of lipid metabolism and inflammation. ebi.ac.uk

Research on a derivative, stigmast-5,22-dien-3β-ol myristate, in SH-SY5Y cells provided further insight into its gene-regulatory capabilities in a neurological context. researchgate.net The compound significantly downregulated the mRNA expression of multiple pro-inflammatory genes, including NF-κB1, the chemokines CCL5, CXCL9, and CXCL10, and cytokines like IL-6 and TGFB1. researchgate.net Concurrently, it upregulated the expression of genes essential for myelin architecture, such as myelin basic protein (MBP), myelin-associated glycoprotein (B1211001) (MAG), and proteolipid protein (PLP). researchgate.net Conversely, in a study using ABCG8 knockout mice that accumulate high levels of brassicasterol after being fed its precursor ergosterol, there was no observed up-regulation of LXR target genes in the liver. ahajournals.org

Table 2: Modulation of Gene Expression by Stigmast-22E-en-3beta-ol and its Derivative

| Compound | Model System | Affected Genes | Outcome |

|---|---|---|---|

| Stigmast-22E-en-3beta-ol | LNCaP prostate cancer cells | Androgen Receptor (AR), Prostate-Specific Antigen (PSA) | Downregulation of DHT-induced expression. medchemexpress.commedchemexpress.cn |

| Stigmast-22E-en-3beta-ol | Atlantic salmon hepatocytes | pparg, rxr | Altered expression of nuclear receptors. ebi.ac.uk |

| Stigmast-5,22-dien-3β-ol myristate | SH-SY5Y neuroblastoma cells | NF-κB1, CCL5, CXCL9, CXCL10, IL-6, TGFB1 | Downregulation of pro-inflammatory genes. researchgate.net |

| Stigmast-5,22-dien-3β-ol myristate | SH-SY5Y neuroblastoma cells | MBP, MAG, PLP | Upregulation of myelin-related genes. researchgate.net |

Stigmast-22E-en-3beta-ol in Animal Models (Pre-clinical Investigations)

The biological effects of Stigmast-22E-en-3beta-ol have been investigated in several pre-clinical animal models, providing insights into its role in metabolic regulation and its potential neurological impact. These studies often involve feeding animals diets enriched with phytosterols or their precursors.

Effects on Metabolic Homeostasis in Rodent Models

In a different model using hypercholesterolemic wild-type Kyoto (WKY) rats, a diet supplemented with 1% plant sterols, which included 6.3% brassicasterol, led to a significant increase in plasma plant sterol levels. nih.gov This was accompanied by a trend towards lower plasma cholesterol. nih.gov

Further research in rats fed a high-fat, high-sucrose (HFHS) diet to induce dyslipidemia showed that oral administration of ergosterol for 14 weeks resulted in detectable levels of both ergosterol and brassicasterol. nih.gov This treatment significantly decreased plasma low-density lipoprotein cholesterol and cholesterol precursors like squalene (B77637) and desmosterol, suggesting a beneficial impact on dyslipidemia. nih.gov

Neurological and Anti-neuroinflammatory Impact of Stigmast-22E-en-3beta-ol in Murine Studies

The neurological impact of Stigmast-22E-en-3beta-ol has been primarily investigated in the context of neurodegenerative diseases like Alzheimer's. scientificlabs.co.uk While direct administration in murine neuroinflammation models is not extensively documented, related studies provide significant insights. For instance, the level of brassicasterol in cerebrospinal fluid has been proposed as a potential biomarker for the progression of Alzheimer's disease. scientificlabs.co.ukebi.ac.uk

In vitro experiments using tissues from mouse brains have shown that brassicasterol can directly modulate the activity of β-secretase and γ-secretase, enzymes central to the production of amyloid-β peptides. researchgate.netmdpi.com Specifically, it caused a slight but statistically significant increase in the activity of both enzymes. researchgate.netmdpi.com

While not a direct in vivo murine study of brassicasterol itself, research on related compounds and models is informative. For example, the phytosterol stigmasterol (B192456) was found to decrease the cerebral activity of amyloidogenic enzymes in mice. researchgate.net General animal models of neuroinflammation, such as those induced by lipopolysaccharide (LPS), are widely used to test the efficacy of anti-inflammatory compounds and demonstrate that targeting neuroinflammatory pathways is a viable therapeutic strategy. frontiersin.orgnih.govnih.gov A study on a myristate ester of the closely related stigmast-5,22-dien-3β-ol demonstrated anti-neuroinflammatory and pro-myelination effects in a human cell line, suggesting a potential therapeutic role in diseases with a neuroinflammatory component like multiple sclerosis. researchgate.net

In Vivo Immunological Responses to Stigmast-22E-en-3beta-ol Administration in Animal Models

Direct in vivo studies detailing the immunological responses to the administration of pure Stigmast-22E-en-3beta-ol in animal models are not extensively documented in publicly available research. However, valuable insights can be drawn from studies on structurally similar phytosterols and their derivatives. Research on compounds like phytosterols, which are plant-derived sterols, indicates they can modulate immune responses. mdpi.com For instance, phytosterols have been shown to exert topical anti-inflammatory activity in animal models and modulate the T-helper immune response in vivo. mdpi.com

A study on a related compound, stigmast-5,22-dien-3β-ol myristate, isolated from Capparis ovata, provides significant evidence of its potential immunomodulatory effects, which may share mechanisms with Stigmast-22E-en-3beta-ol. researchgate.net In a model relevant to autoimmune diseases, this myristate derivative demonstrated the ability to downregulate the expression of several pro-inflammatory and inflammatory cytokines and chemokines. researchgate.net These included NF-κB1, CCL5, CXCL9, and CXCL10, as well as T-cell activating cytokines like IL-6 and TGFB1. researchgate.net Furthermore, the compound was shown to up-regulate the expression of key myelin proteins, suggesting a role in promoting myelin formation, which is critical in the context of autoimmune neurological disorders. researchgate.net These findings suggest that phytosterols like Stigmast-22E-en-3beta-ol and its derivatives could influence immune-mediated pathological processes by altering the cytokine and chemokine environment.

The migration and activation of immune cells are fundamental to the inflammatory response. frontiersin.org While direct evidence for Stigmast-22E-en-3beta-ol is lacking, the anti-inflammatory activity of related phytosterols suggests a potential to interfere with these processes. mdpi.com Animal models are crucial for understanding the complex interactions within the immune system, and future preclinical studies on Stigmast-22E-en-3beta-ol would be necessary to fully elucidate its in vivo immunological profile. nih.gov

Stigmast-22E-en-3beta-ol's Role in Plant Physiology

Stigmast-22E-en-3beta-ol is a phytosterol found in various plant species, including Clerodendrum chinense and Zea mays. nih.gov Phytosterols are essential components of plant cell membranes and are involved in a wide array of physiological processes.

Influence on Plant Growth and Development

Phytosterols, including stigmasterol-related compounds, are integral to plant growth and development. They are crucial for the structural integrity and functionality of plant cell membranes. sabraojournal.org The regulation of membrane fluidity and permeability by phytosterols influences cellular processes that are fundamental to plant development.

Studies on other phytosterols have demonstrated their role as precursors for the biosynthesis of brassinosteroids, a class of plant steroid hormones that regulate a wide spectrum of developmental processes, including cell elongation, division, and differentiation. While direct evidence for Stigmast-22E-en-3beta-ol as a brassinosteroid precursor is specific to plant species and metabolic pathways, its structural similarity to other key phytosterols suggests a potential role in these fundamental processes. The presence of Stigmast-22E-en-3beta-ol in various plants underscores its likely contribution to normal plant growth and development. nih.gov

Stigmast-22E-en-3beta-ol as a Phytoalexin or Defense Compound

Phytosterols are increasingly recognized for their role in plant defense mechanisms. sabraojournal.org They can act as signaling molecules in response to both biotic and abiotic stress. sabraojournal.org While specific studies designating Stigmast-22E-en-3beta-ol as a phytoalexin are limited, the broader class of phytosterols has been implicated in plant defense. scispace.com

For example, research on shallots has shown that higher concentrations of stigmasterol (stigmast-5-en-3-ol), a closely related compound, are found in cultivars resistant to Fusarium disease, suggesting a role in the plant's defense mechanism. sabraojournal.org Phytosterols can contribute to defense by altering membrane properties, which can affect the plant's interaction with pathogens, and by serving as precursors for the synthesis of defense-related compounds. Plant hormones, which regulate defense responses, are also linked to phytosterol metabolism. frontiersin.org The isolation of related compounds like (22E,24S)-stigmasta-5,22,25-trien-3β-ol from medicinal plants known for their use against various ailments further points to the potential defensive roles of these types of sterols. researchgate.net

Table of Research Findings on a Related Compound: Stigmast-5,22-dien-3β-ol myristate

| Gene Category | Gene | Effect of Treatment | Reference |

|---|---|---|---|

| Pro-inflammatory/Inflammatory Cytokines & Chemokines | NF-κB1 | Downregulated | researchgate.net |

| CCL5 | Downregulated | researchgate.net | |

| CXCL9 | Downregulated | researchgate.net | |

| CXCL10 | Downregulated | researchgate.net | |

| HIF1A | Downregulated | researchgate.net | |

| T-cell Activating Cytokines | IL-6 | Downregulated | researchgate.net |

| TGFB1 | Downregulated | researchgate.net | |

| Myelin Proteins | MBP | Upregulated | researchgate.net |

| MAG | Upregulated | researchgate.net | |

| PLP | Upregulated | researchgate.net |

Table of Plants Containing Stigmast-22E-en-3beta-ol or Related Sterols

| Plant Species | Compound Mentioned | Reference |

|---|---|---|

| Clerodendrum chinense | Stigmast-22E-en-3beta-ol | nih.gov |

| Zea mays | Stigmast-22E-en-3beta-ol | nih.gov |

| Capparis ovata | stigmast-5,22-dien-3β-ol myristate | researchgate.net |

| Clerodendrum viscosum | (22E,24S)-stigmasta-5,22,25-trien-3β-ol | researchgate.net |

| Shallot (Allium cepa Aggregatum group) | stigmast-5-en-3-ol | sabraojournal.org |

| Calendula officinalis | stigmasterol (22E-stigmasta-5,22-dien-3β-ol) | mdpi.com |

Structure Activity Relationship Studies and Stigmast 22e En 3beta Ol Analogues

Synthesis and Characterization of Stigmast-22E-en-3beta-ol Derivatives

The study of Stigmast-22E-en-3beta-ol often involves research on its close analogue, stigmasterol (B192456) (stigmasta-5,22-dien-3β-ol), which serves as a readily available starting material for synthetic modifications. nih.govresearchgate.net The presence of a hydroxyl group and a double bond in the side chain makes stigmasterol a versatile precursor for creating a variety of derivatives through reactions like acetylation, oxidation, epoxidation, dihydroxylation, and epoxide ring opening. nih.govresearchgate.netunisi.it

The synthesis of derivatives typically begins with stigmasterol isolated from natural sources. nih.gov Standard organic chemistry techniques are then employed to modify the sterol skeleton or its side chain. For instance, acetylation of the 3β-hydroxyl group is a common first step to protect this functional group during subsequent reactions. nih.gov Oxidation reactions, often using reagents like Jones reagent (CrO₃/H₂SO₄), can introduce keto groups at various positions. nih.gov Epoxidation, frequently using m-chloroperoxybenzoic acid (m-CPBA), targets the double bonds in the B-ring (C5-C6) or the side chain (C22-C23), leading to epoxide derivatives. nih.govunisi.it These epoxides can then undergo ring-opening reactions to form diols or be further modified. nih.govunisi.it

Characterization of these newly synthesized compounds is crucial to confirm their structures. A combination of spectroscopic techniques is typically used, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with physical measurements like melting points. nih.govresearchgate.net

A number of stigmasterol derivatives have been successfully synthesized and characterized, providing a library of compounds for biological screening. nih.govresearchgate.netresearchgate.net

Table 1: Examples of Synthesized Stigmasterol Derivatives and Methods

| Derivative Name | Starting Material | Key Reaction(s) | Reference(s) |

|---|---|---|---|

| Stigmasterol acetate | Stigmasterol | Acetylation | nih.gov |

| Stigmasta-5,22-dien-3,7-dione | Stigmasterol | Oxidation | nih.gov |

| 5,6-Epoxystigmast-22-en-3β-ol | Stigmasterol | Epoxidation | nih.gov |

| (22R,23R)-22,23-Epoxystigmast-5-ene-3β-ol | (22E)-3α,5α-cyclo-6β-methoxystigmast-22-ene | Epoxidation, Hydrolysis | unisi.it |

| Stigmastane-3β,5,6,22,23-pentol | 5,6-Epoxystigmast-22-en-3β-ol | Dihydroxylation, Epoxide Ring-opening | nih.gov |

| (23S)-Stigmast-5-ene-3,23-diol | (22R,23R)-22,23-Epoxystigmastane derivative | Reductive Ring Opening | unisi.it |

Pharmacophore Mapping and Molecular Docking Studies for Stigmast-22E-en-3beta-ol Interactions

Pharmacophore mapping and molecular docking are computational techniques essential for understanding how a molecule like Stigmast-22E-en-3beta-ol interacts with biological targets at a molecular level. ijsrch.comderpharmachemica.comijpsonline.com A pharmacophore represents the three-dimensional arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to elicit a specific biological response. ijpsonline.comnih.gov These models are used in virtual screening to identify potential new drugs from large compound databases. ijsrch.com

Molecular docking studies predict the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction, often expressed as a binding affinity score. semanticscholar.org For stigmasterol and its analogues, docking studies have provided significant insights into their mechanisms of action.

For example, in-silico studies have explored the interaction of stigmasterol with proteins involved in lipid metabolism, such as Peroxisome proliferator-activated receptor alpha (PPAR-α) and Cholesterol 7 alpha-hydroxylase (CYP7A1). biochemjournal.com These studies revealed that stigmasterol fits well into the binding sites of these proteins, with calculated binding affinities of -8.0 kcal/mol and -8.7 kcal/mol, respectively. biochemjournal.com The interactions are stabilized by a combination of hydrogen bonds and hydrophobic interactions. biochemjournal.com Specifically, stigmasterol forms a key hydrogen bond with the MET220 residue of PPAR-α and the ASN126 residue of CYP7A1. biochemjournal.com

In the context of cancer research, molecular docking has been used to investigate stigmasterol as a potential therapeutic agent for cervical cancer. nih.gov The compound was docked against several key protein targets (PDB IDs: 4LEO, 7X8O, 5N2F, 4P7U, 2N5R), showing notable binding affinities ranging from -5.0 to -7.6 kcal/mol. nih.gov The primary stabilizing forces in these interactions were identified as van der Waals interactions. nih.gov

Table 2: Molecular Docking Interactions of Stigmasterol with Protein Targets

| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction | Reference(s) |

|---|---|---|---|---|---|

| PPAR-α | - | -8.0 | MET220 | Hydrogen bond, Hydrophobic | biochemjournal.com |

| CYP7A1 | - | -8.7 | ASN126 | Hydrogen bond, Hydrophobic | biochemjournal.com |

| HPV E6 oncoprotein | 4LEO | -7.6 | Not specified | van der Waals | nih.gov |

| PIK3CA | 5N2F | -6.1 | Not specified | van der Waals | nih.gov |

Modifications of the Stigmast-22E-en-3beta-ol Sterol Skeleton and Resultant Biological Activity

Modifying the sterol skeleton of Stigmast-22E-en-3beta-ol and its parent compound, stigmasterol, has been shown to significantly alter their biological activities. unisi.itresearchgate.net Structure-activity relationship (SAR) studies aim to connect specific chemical changes to changes in efficacy, guiding the design of more potent and selective therapeutic agents.

Research has demonstrated that while the parent stigmasterol often shows low toxicity to cancer cell lines, its synthetic analogues can exhibit markedly improved cytotoxic activity. nih.govresearchgate.net For instance, the introduction of an epoxide at the C5-C6 position to form 5,6-Epoxystigmast-22-en-3β-ol, or the creation of a triol (stigmast-5-ene-3β,22,23-triol), resulted in enhanced and more selective cytotoxicity against MCF-7 breast cancer cells. nih.govresearchgate.netresearchgate.net Further modification to create stigmastane-3β,5,6,22,23-pentol led to improved activity against the HCC70 triple-negative breast cancer cell line. nih.govresearchgate.netresearchgate.net

Another area of interest is the development of Liver X Receptor (LXR) agonists, which play a role in cholesterol metabolism and inflammation. A series of stigmasterol derivatives with oxygenated functional groups introduced at the C-22 and/or C-23 positions of the side chain were synthesized and evaluated. unisi.itresearchgate.net This work led to the identification of compounds that were selective agonists for either the LXRα or LXRβ isoform. unisi.itresearchgate.net Notably, one derivative, 3β-hydroxystigmast-5-ene-23-one, showed potency at LXRβ comparable to a known agonist while being almost inactive at LXRα. unisi.it

Table 3: Biological Activity of Modified Stigmasterol Derivatives

| Derivative | Structural Modification | Biological Activity | Target/Cell Line | Reference(s) |

|---|---|---|---|---|

| 5,6-Epoxystigmast-22-en-3β-ol | Epoxidation of B-ring | Improved cytotoxicity | MCF-7 cells | nih.govresearchgate.netresearchgate.net |

| Stigmast-5-ene-3β,22,23-triol | Dihydroxylation of side chain | Improved cytotoxicity | MCF-7 cells | nih.govresearchgate.netresearchgate.net |

| Stigmastane-3β,5,6,22,23-pentol | Epoxide opening and dihydroxylation | Improved cytotoxicity | HCC70 cells | nih.govresearchgate.netresearchgate.net |

| (22R)-stigmast-5-ene-3,22-diol | Reductive epoxide opening | Selective LXRβ agonist | LXRβ | unisi.it |

Comparative Analysis of Stigmast-22E-en-3beta-ol with Other Phytosterols (B1254722) (e.g., Beta-sitosterol)

Stigmast-22E-en-3beta-ol belongs to the phytosterol family, a group of steroid-like molecules found in plants. To understand its unique properties, it is often compared with other common phytosterols, particularly beta-sitosterol (B1209924) and stigmasterol. mdpi.commedcraveonline.com Beta-sitosterol (stigmast-5-en-3β-ol) and stigmasterol (stigmasta-5,22-dien-3β-ol) are structurally very similar. mdpi.com The key difference between them is the presence of a double bond at the C22-C23 position in the side chain of stigmasterol, which is absent in beta-sitosterol. mdpi.com Stigmast-22E-en-3beta-ol, also known as (22e)-5alpha-stigmast-22-en-3beta-ol, has the C22 double bond like stigmasterol but lacks the C5 double bond in the B-ring. nih.gov

These subtle structural differences can lead to distinct biological activities. In one comparative study, isolated beta-sitosterol demonstrated significant antidiabetic activity by enhancing glucose uptake in yeast cells, whereas stigmasterol showed good membrane-stabilizing activity, which is an indicator of anti-inflammatory potential. medcraveonline.com

Despite these differences, there is also considerable overlap in their reported pharmacological effects. Both stigmasterol and beta-sitosterol have been investigated for a wide range of activities, including anti-inflammatory, anticancer, and antimicrobial properties. mdpi.comresearchgate.netnih.govjournalejmp.com For example, both compounds have been shown to inhibit the proliferation of various cancer cell lines. nih.govjournalejmp.com The presence or absence of the C22 double bond can influence membrane fluidity and interactions with cellular targets, potentially explaining the observed differences in potency and specific activities. nih.gov In some biological systems, these phytosterols can be interconverted; for example, stigmasterol can be formed from sitosterol (B1666911) through the action of a C-22 desaturase enzyme, highlighting their close metabolic relationship. nih.gov

Table 4: Comparative Overview of Stigmast-22E-en-3beta-ol, Stigmasterol, and Beta-sitosterol

| Feature | Stigmast-22E-en-3beta-ol | Stigmasterol | Beta-sitosterol |

|---|---|---|---|

| Structure | |||

| C5-C6 Double Bond | No | Yes | Yes |

| C22-C23 Double Bond | Yes | Yes | No |

| Reported Activities | Found in various organisms. nih.gov | Anti-inflammatory, Anticancer, Antidiabetic, Antimicrobial, LXR Agonist. researchgate.netmedcraveonline.comnih.gov | Antidiabetic, Anticancer, Anti-inflammatory, Antimicrobial. mdpi.commedcraveonline.comjournalejmp.com |

| Key Distinguishing Activity | Data on specific distinguishing activities is limited compared to stigmasterol and beta-sitosterol. | Strong membrane-stabilizing (anti-inflammatory) activity. medcraveonline.com | Strong antidiabetic activity (glucose uptake). medcraveonline.com |

Biotechnological Production and Sustainable Sourcing of Stigmast 22e En 3beta Ol

Microbial Fermentation Strategies for Stigmast-22E-en-3beta-ol Production

Microbial fermentation presents a scalable and controllable platform for producing complex molecules like phytosterols (B1254722). The yeast Saccharomyces cerevisiae is a particularly attractive host due to its well-characterized genetics, robustness in industrial fermentations, and its native ergosterol (B1671047) biosynthesis pathway, which provides the foundational precursors for other sterols. nih.gov

The strategy for producing Stigmast-22E-en-3beta-ol in yeast involves hijacking the native metabolic machinery. The endogenous ergosterol pathway can be re-routed to synthesize phytosterol backbones by introducing heterologous enzymes from plants. nih.govnih.gov While the production of many heterologous sterols has been successfully demonstrated in yeast, challenges remain, such as competition with the native ergosterol pathway and the tendency of the yeast cell to esterify foreign sterols, which sequesters them from further modification or extraction. nih.govnih.govacs.org

Microalgae are another promising microbial source, as they naturally produce a wide diversity of sterols. nih.gov Certain species of microalgae have been identified to produce significant amounts of various phytosterols, and their cultivation can be controlled to optimize yield. nih.govresearchgate.net For instance, Chlorarachniophyceae are known to produce stigmasterol (B192456), a structurally related compound. nih.gov Fermentation of these microorganisms under optimized conditions could lead to a sustainable supply of phytosterol-rich biomass for subsequent extraction.

Table 1: Examples of Phytosterol Production via Microbial Fermentation

| Microorganism | Target Compound | Reported Titer | Key Fermentation Aspects | Reference |

|---|---|---|---|---|

| Saccharomyces cerevisiae (engineered) | Campesterol (B1663852) | ~40 mg/L | Fed-batch fermentation, upregulation of the mevalonate (B85504) pathway. | nih.gov, acs.org |

| Saccharomyces cerevisiae (engineered) | β-Sitosterol | ~2 mg/L | Metabolic engineering combined with strain evolution and fermentation engineering. | nih.gov, acs.org |

| Rhizopus oryzae | Campesta-7,22E-dien-3beta-ol | Not Quantified | Solid-state fermentation on unripe areca nuts. | oup.com |

Genetic Engineering Approaches for Enhanced Stigmast-22E-en-3beta-ol Biosynthesis in Microorganisms

Genetic engineering is the cornerstone of developing microbial cell factories for Stigmast-22E-en-3beta-ol production. The primary goal is to maximize the metabolic flux towards the target molecule while minimizing the production of competing byproducts. Several key strategies have been successfully employed in yeast for phytosterol production and are applicable for Stigmast-22E-en-3beta-ol. nih.gov

One of the most effective strategies is the upregulation of the precursor supply. The mevalonate (MVA) pathway produces the building blocks for all isoprenoids, including sterols. Overexpressing rate-limiting enzymes in this pathway, such as 3-hydroxy-3-methylglutaryl-CoA reductase (Hmgrp), can significantly increase the pool of precursors available for sterol synthesis. nih.gov

Another critical approach is the downregulation or elimination of competing metabolic pathways. In S. cerevisiae, the native ergosterol pathway competes for the same precursors. By knocking out key genes (ERG genes) downstream of the desired branch point, the metabolic flux can be redirected from ergosterol to the heterologous phytosterol pathway. nih.gov This must be done carefully, as ergosterol is essential for yeast membrane function.

Finally, the introduction of specific plant enzymes is necessary to convert yeast's native sterol intermediates into Stigmast-22E-en-3beta-ol. This involves expressing a cassette of genes encoding enzymes like sterol C-22 desaturase (CYP710 family), which creates the characteristic double bond in the side chain of stigmasterol, a close analogue. tubitak.gov.tr For Stigmast-22E-en-3beta-ol, specific reductases that act on the sterol nucleus would also be required. Addressing cofactor imbalances, such as the supply of NADPH for the reductive steps in sterol synthesis, is also a key aspect of metabolic engineering. mdpi.com

Table 2: Key Genetic Engineering Strategies for Phytosterol Production in Yeast

| Strategy | Genetic Target (Example) | Purpose | Reference |

|---|---|---|---|

| Enhance Precursor Supply | Overexpression of HMG-CoA reductase (HMG1) | Increases flux through the mevalonate (MVA) pathway. | nih.gov |

| Block Competing Pathways | Knockout of ergosterol biosynthesis genes (e.g., ERG5, ERG6) | Redirects metabolic flux from ergosterol to the target phytosterol. | nih.gov |

| Introduce Heterologous Enzymes | Expression of plant sterol methyltransferases (SMTs) and desaturases (e.g., CYP710) | Catalyzes the specific reactions to form the desired phytosterol structure. | tubitak.gov.tr, nih.gov |

| Cofactor Engineering | Engineering cytosolic redox metabolism | Increases NADPH supply, which is essential for sterol biosynthesis. | mdpi.com |

| Regulate Sterol Accumulation | Deletion of sterol esterification genes (e.g., ARE1, ARE2) | Prevents the storage of heterologous sterols as esters, making them available for downstream enzymes. | nih.gov, acs.org |

Plant Cell Culture Techniques for Stigmast-22E-en-3beta-ol Production

Plant cell culture offers a bridge between whole-plant cultivation and microbial fermentation, providing a controlled environment for the production of plant-derived secondary metabolites. ebsco.comsigmaaldrich.com This technique relies on the totipotency of plant cells, which allows them to be grown as undifferentiated masses (callus) or as suspensions in liquid media. ebsco.com

The process begins with establishing a sterile culture from a plant explant, such as a leaf or stem piece, from a species known to produce Stigmast-22E-en-3beta-ol, like those from the Clerodendrum genus. ebsco.comresearchgate.net The explant is placed on a nutrient-rich solid medium containing plant growth regulators, such as auxins and cytokinins, to induce the formation of callus. ebsco.com

Once a stable callus line is established, production can be scaled up by transferring the cells to a liquid suspension culture. The conditions of the culture, including media composition, pH, temperature, and aeration, are optimized to maximize biomass growth and the biosynthesis of the target compound. researchgate.net The production of phytosterols in callus cultures of Croton sublyratus has been shown to be most active during the linear growth phase. researchgate.net Furthermore, the addition of elicitors—substances that trigger defense responses in plants—can be used to stimulate the production of secondary metabolites like phytosterols.

Table 3: Examples of Phytosterol Production in Plant Cell/Tissue Cultures

| Plant Species | Culture Type | Target Compounds | Key Findings | Reference |

|---|---|---|---|---|

| Croton sublyratus | Callus culture | β-Sitosterol and Stigmasterol | Phytosterol biosynthesis was highly active during the linear growth phase of the culture. | researchgate.net |

| Artemisia annua | Plant tissue culture | Stigmasterol | Stigmasterol is a known component of this plant, which is widely used in tissue culture for artemisinin (B1665778) production. | mdpi.com |

| General | Protoplast culture | Various | Protoplast (cell wall-removed) cultures can be used to regenerate whole plants and facilitate genetic engineering for enhanced metabolite production. | sigmaaldrich.com |

Sustainable Extraction and Purification Methods for Stigmast-22E-en-3beta-ol from Natural Sources

The extraction and purification of phytosterols from biomass, whether from whole plants or biotechnological production systems, must be efficient and environmentally benign to be truly sustainable. chemmethod.comchemmethod.com Conventional methods often rely on large volumes of toxic organic solvents, prompting the development of greener alternatives. researchgate.net

Sustainable Extraction Techniques: Modern extraction techniques aim to reduce solvent use, energy consumption, and extraction time while maximizing yield.

Supercritical Fluid Extraction (SFE): This technique primarily uses supercritical carbon dioxide (SC-CO2) as a solvent. nih.gov SC-CO2 is non-toxic, non-flammable, and easily removed from the final product. SFE is highly selective and has been shown to be more efficient than conventional Soxhlet extraction for obtaining phytosterols from sources like rice bran and sea buckthorn seeds. nih.gov

Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE): These methods use ultrasonic waves or microwaves to accelerate the extraction process, leading to shorter times and reduced solvent consumption. chemmethod.commdpi.com

Enzyme-Assisted Extraction (EAE): This approach uses enzymes to break down the plant cell wall, allowing for the release of intracellular compounds under milder conditions than traditional methods. chemmethod.comchemmethod.com

Sustainable Purification Methods: Following extraction, the crude extract contains a mixture of compounds that require purification.